Cas no 779-26-0 (Ethanone,1-(2-biphenylenyl)-)

Ethanone,1-(2-biphenylenyl)- structure
Ethanone,1-(2-biphenylenyl)- structure
Product name:Ethanone,1-(2-biphenylenyl)-
CAS No:779-26-0
MF:C14H10O
MW:194.228603839874
CID:562085
PubChem ID:4347178

Ethanone,1-(2-biphenylenyl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(2-biphenylenyl)-
    • 1-(2-biphenylenyl)Ethanone
    • 1-biphenylen-2-ylethanone
    • 2-ACETYLBIPHENYLENE
    • 1-Biphenylen-2-yl-aethanon
    • 1-biphenylen-2-yl-ethanone
    • 2-Acetyl-biphenylen
    • 779-26-0
    • DTXSID50402196
    • SCHEMBL7741754
    • AKOS025394841
    • MBOITOZRTPXJIS-UHFFFAOYSA-N
    • 1-(biphenylen-2-yl)ethanone
    • (1S,3S)-{1-formyl-3-[4-methoxy-3-(3-methoxy-propoxy)-benzyl]-4-methyl-pentyl}-carbamic acid tert-butyl ester
    • FT-0632949
    • Inchi: InChI=1S/C14H10O/c1-9(15)10-6-7-13-11-4-2-3-5-12(11)14(13)8-10/h2-8H,1H3
    • InChI Key: MBOITOZRTPXJIS-UHFFFAOYSA-N
    • SMILES: CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C32

Computed Properties

  • Exact Mass: 194.07300
  • Monoisotopic Mass: 194.073164938g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Surface Charge: 0
  • Tautomer Count: 2
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 137-139 °C(lit.)
  • PSA: 17.07000
  • LogP: 3.53660
  • Solubility: Not determined

Ethanone,1-(2-biphenylenyl)- Security Information

  • WGK Germany:3

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